molecular formula C7H3Br2ClN2 B582442 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1227269-46-6

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B582442
CAS No.: 1227269-46-6
M. Wt: 310.373
InChI Key: GWNDHEVVONTQLC-UHFFFAOYSA-N
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Description

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a versatile halogenated azaindole scaffold designed for advanced medicinal chemistry and drug discovery research. This multi-functional building block is engineered for straightforward functionalization via cross-coupling reactions, allowing researchers to rapidly explore chemical space and develop novel therapeutic candidates. Compounds based on the pyrrolo[3,2-b]pyridine (7-azaindole) structure are of significant interest in early-stage discovery, particularly as inhibitors of protein kinases . The scaffold's planar geometry allows it to act as a hinge-binding motif, capable of forming critical hydrogen bonds within enzyme active sites . This makes it a valuable template for designing potent and selective enzyme inhibitors. This specific derivative holds promise for the development of broad-spectrum antiviral agents. Research on analogous pyrrolo[2,3-b]pyridine compounds has demonstrated their potential to inhibit host kinases like Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis hijacked by viruses such as Dengue and Ebola for cellular entry . Inhibiting AAK1 represents a promising host-targeted strategy to block viral infection with a high barrier to resistance . Furthermore, the pyrrole core is a privileged structure in antibacterial discovery, featured in numerous natural products and synthetic compounds that exhibit activity against resistant bacterial strains . The strategic halogen substitutions on this molecule provide synthetic handles to build complex derivatives for probing these and other biological targets.

Properties

IUPAC Name

3,7-dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-5(10)12-7-4(9)2-11-6(3)7/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNDHEVVONTQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN2)Br)N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744762
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-46-6
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The most direct route involves sequential bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine. Bromine (Br₂) in chloroform at 0–25°C selectively introduces bromine at the 3-position, yielding 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. Subsequent bromination at the 7-position requires harsher conditions, such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with azobisisobutyronitrile (AIBN) as a radical initiator.

Mechanistic Insights :

  • Electrophilic Aromatic Substitution : Br₂ in chloroform facilitates electrophilic attack at the electron-rich 3-position due to the pyridine nitrogen’s directing effect.

  • Radical Bromination : NBS/AIBN generates bromine radicals, enabling 7-position functionalization under reflux (80–100°C).

Optimization Data :

StepReagentsSolventTemperatureTimeYield*
3-BrominationBr₂ (1.2 eq)CHCl₃0°C → RT1 h75–80%
7-BrominationNBS (1.1 eq), AIBN (0.1 eq)THFReflux5 h60–65%
*Reported yields for analogous reactions in patent literature.

Palladium-Catalyzed Coupling for Intermediate Functionalization

Patent WO2006063167A1 outlines a Suzuki-Miyaura cross-coupling approach to synthesize halogenated pyrrolopyridines. While designed for 5-aryl derivatives, this method adapts to introduce chloro and bromo groups via boronic acid intermediates.

Key Steps :

  • Borylation : 5-Chloro-1H-pyrrolo[3,2-b]pyridine reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis to form a boronate ester.

  • Halogen Exchange : The boronate intermediate undergoes coupling with copper(II) bromide (CuBr₂) to install bromine at the 7-position.

Reaction Conditions :
5-Chloro-pyrrolopyridine+B₂(pin)₂Pd(dppf)Cl₂, KOAcBoronate IntermediateCuBr₂3,7-Dibromo-5-chloro Derivative\text{5-Chloro-pyrrolopyridine} + \text{B₂(pin)₂} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} \text{Boronate Intermediate} \xrightarrow{\text{CuBr₂}} \text{3,7-Dibromo-5-chloro Derivative}
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Regioselectivity and Directed Halogenation

Role of Protecting Groups in Sequential Halogenation

Tosylation of the pyrrole nitrogen (N1) enhances bromination regioselectivity. Patent WO2006063167A1 demonstrates that treating 5-chloro-1H-pyrrolo[3,2-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and aqueous NaOH forms N1-tosyl-5-chloro-pyrrolopyridine, directing bromine to the 3- and 7-positions.

Procedure :

  • Tosylation :

    • 5-Chloro-pyrrolopyridine (1 eq), TsCl (1.2 eq), NaOH (2 eq), DCM/H₂O, 0°C → RT, 1 h.

  • Dibromination :

    • N1-Tosyl derivative, Br₂ (2.2 eq), CHCl₃, RT, 2 h.

  • Detosylation :

    • HBr/AcOH, reflux, 4 h.

Advantages :

  • Tosyl protection prevents side reactions at N1.

  • Achieves >90% regioselectivity for 3,7-dibromination.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Direct BrominationShort reaction timeModerate yields (60–75%)Lab-scale
Suzuki-CouplingHigh regioselectivityRequires costly catalystsPilot-scale
Tosyl-Directed>90% selectivityMulti-step detosylationIndustrial

Chemical Reactions Analysis

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Biological Activity

3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities that are currently being explored in various research contexts. This article delves into the biological activity of this compound, summarizing key findings from scientific literature and presenting relevant data.

  • IUPAC Name : this compound
  • CAS Number : 1227269-46-6
  • Molecular Formula : C7H3Br2ClN2
  • Molecular Weight : 310.37 g/mol

Antimicrobial Properties

Research indicates that pyrrolopyridine derivatives exhibit significant antimicrobial activity. A study evaluated several compounds structurally related to this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with the control compound ciprofloxacin showing an MIC of 2 µg/mL .

CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
This compoundTBDTBD
Control (Ciprofloxacin)2 µg/mL2 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that pyrrolopyridine derivatives could inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. Specific derivatives showed IC50 values indicating potent antiproliferative effects, suggesting a mechanism involving inhibition of cyclin-dependent kinases (CDKs) .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
  • Nucleophilic Substitution Reactions : The presence of halogens allows for potential nucleophilic substitutions that could modify biological targets.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A recent investigation into the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited promising activity against resistant bacterial strains .
  • Anticancer Research : Another study focused on the synthesis of pyrrolopyridine derivatives showed that certain modifications led to increased potency against cancer cell lines, with some compounds demonstrating selectivity towards specific CDK targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via sequential halogenation. A brominated pyrrolopyridine precursor (e.g., 5-chloro-1H-pyrrolo[3,2-b]pyridine) undergoes regioselective bromination using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} in polar solvents (e.g., DMF or DMSO) at 80–120°C. Chlorination steps may employ SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, with reaction times optimized via TLC monitoring. Purification often involves silica gel chromatography with heptane/ethyl acetate gradients .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use 1H^1\text{H} NMR (DMSO-d6d_6) to confirm substitution patterns: aromatic protons appear as doublets (J=2.12.3HzJ = 2.1–2.3 \, \text{Hz}) at δ 8.3–8.6 ppm. High-resolution mass spectrometry (HRMS) should match the calculated [M+H]+[\text{M+H}]^+ value within 3 ppm. HPLC with UV detection (λ = 254 nm) ensures ≥98% purity. Cross-check with 13C^{13}\text{C} NMR for carbonyl or halogenated carbon signals .

Q. What solvents and catalysts are optimal for functionalizing this compound via cross-coupling reactions?

  • Methodology : Suzuki-Miyaura couplings require Pd(PPh3_3)4_4 (2–5 mol%) in toluene/ethanol (3:1) with 2M K2_2CO3_3 at 105°C. Sonogashira reactions use CuI and PdCl2_2(PPh3_3)2_2 in THF/Et3_3N. Polar aprotic solvents (DMF, DMSO) enhance solubility, while inert atmospheres (argon) prevent dehalogenation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination at the 3- and 7-positions be addressed?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., tosyl protection at N1) to block undesired sites. Kinetic control via low-temperature bromination (0–25°C) with NBS\text{NBS} favors 3-bromination, while thermodynamic conditions (reflux in DMF) target 7-bromination. DFT calculations predict electron density maps to guide optimization .

Q. What strategies mitigate instability of the pyrrolopyridine core under acidic or oxidative conditions?

  • Methodology : Stabilize the core via N1 protection (tosyl, Boc) during reactions. Avoid strong acids (e.g., H2SO4\text{H}_2\text{SO}_4) unless necessary; substitute with milder alternatives (acetic acid). For oxidative coupling, use MnO2_2 instead of aggressive oxidants. Store the compound under nitrogen at −20°C to prevent decomposition .

Q. How do structural modifications (e.g., substituent electronegativity) impact biological activity in kinase inhibition assays?

  • Methodology : Introduce electron-withdrawing groups (Br, Cl) to enhance binding to ATP pockets in kinases. Compare IC50_{50} values of derivatives using enzymatic assays (e.g., ADP-Glo™). Molecular docking (AutoDock Vina) correlates halogen positioning with hydrogen-bonding interactions in the active site. SAR studies show 3,7-dibromo substitution improves potency over mono-halogenated analogs .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

  • Methodology : Contradictions may arise from tautomerism or paramagnetic impurities. Record NMR in multiple solvents (DMSO-d6d_6, CDCl3_3) to identify tautomeric shifts. Use 1H-1H^1\text{H-}^1\text{H} COSY and HSQC to assign overlapping signals. For paramagnetic interference, purify via recrystallization or chelate with EDTA .

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